Methyl octadec-12-en-8-ynoate

Prostaglandin biosynthesis inhibition Ene-yne fatty acid SAR Sheep seminal vesicle COX assay

Methyl octadec-12-en-8-ynoate (CAS 62203-98-9) is a C19 fatty acid methyl ester (FAME) bearing a (Z)-olefin at C-12 and a triple bond at C-8, with molecular formula C19H32O2 and a molecular weight of 292.46 g·mol⁻¹. It belongs to the octadecenynoic acid methyl ester family—positional isomers that share the same molecular formula but differ critically in the location of the ene and yne functionalities.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 62203-98-9
Cat. No. B14553422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octadec-12-en-8-ynoate
CAS62203-98-9
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC#CCCCCCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-10,13-18H2,1-2H3
InChIKeyRTDSUUASNFJGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octadec-12-en-8-ynoate (CAS 62203-98-9): Procurement-Relevant Identity and Physicochemical Baseline


Methyl octadec-12-en-8-ynoate (CAS 62203-98-9) is a C19 fatty acid methyl ester (FAME) bearing a (Z)-olefin at C-12 and a triple bond at C-8, with molecular formula C19H32O2 and a molecular weight of 292.46 g·mol⁻¹ . It belongs to the octadecenynoic acid methyl ester family—positional isomers that share the same molecular formula but differ critically in the location of the ene and yne functionalities [1]. Computed physicochemical properties include a density of ~0.9 g·cm⁻³, a boiling point of ~364 °C at 760 mmHg, a LogP of ~7.4, and a topological polar surface area of 26.3 Ų . Unlike the more extensively studied natural acetylenic FAME methyl crepenoate (9-en-12-yn), methyl octadec-12-en-8-ynoate is primarily encountered as a synthetic reference standard and research intermediate for structure–activity relationship (SAR) studies on ene–yne fatty acid pharmacology and analytical method development [2].

Why Methyl Octadec-12-en-8-ynoate Cannot Be Substituted by Crepenynate or Other Octadecenynoate Isomers


The four regioisomeric octadecenynoic acids—differing only in the positional arrangement of the E and Yne groups at C-9 and C-12—exhibit starkly divergent pharmacological profiles. Downing et al. (1972) demonstrated that among these four isomers, three strongly inhibited prostaglandin E₂ synthesis in sheep seminal vesicle microsomes, while octadec-cis-9-en-12-ynoic acid (crepenynic acid) uniquely failed to do so [1]. Conversely, none of the four inhibited soybean lipoxygenase-1 at detectable levels [1]. Nieuwenhuizen et al. (1997) further showed that the two isomeric enynoic linoleic acid analogues, 9-ODEYA and 12-ODEYA, differ fundamentally in their lipoxygenase inactivation mechanism: 9-ODEYA inactivates only Fe(III)-lipoxygenase, whereas 12-ODEYA inactivates both Fe(II)- and Fe(III)-lipoxygenase and generates the potent irreversible inhibitor 11-HP-12-ODEYA [2]. These findings establish that even a single shift in the ene–yne positional register produces a distinct biological fingerprint. Methyl octadec-12-en-8-ynoate, bearing a four-carbon spacer between the triple bond (C-8) and the double bond (C-12), represents a structural topology absent from the classic 9/12 isomers. Substituting it with methyl crepenoate or another positional isomer without experimental verification therefore risks unrecognized alterations in enzyme inhibition selectivity, oxidative reactivity, chromatographic retention, and metabolite product profile [3].

Quantitative Differentiation Evidence for Methyl Octadec-12-en-8-ynoate vs. Closest Octadecenynoate Analogs


Prostaglandin Synthetase Inhibition: Positional Isomer Selectivity Among Octadecenynoic Acids

Downing et al. (1972) evaluated four isomeric octadecenynoic acids—each bearing one acetylenic bond and one cis- or trans-ethylenic bond at positions 9 and 12—for inhibition of prostaglandin E₂ synthesis in sheep seminal vesicle microsomes. Three of the four isomers strongly inhibited prostaglandin synthesis. Only octadec-cis-9-en-12-ynoic acid (crepenynic acid) failed to inhibit [1]. The target compound, methyl octadec-12-en-8-ynoate, positions its triple bond four carbons proximal to the carboxyl terminus (C-8) rather than at C-9 or C-12, occupying a distinct SAR space not covered by the original four-isomer panel. This positional shift is predicted to alter the compound's interaction with the cyclooxygenase active site, warranting direct testing rather than extrapolation from 9/12-isomer data.

Prostaglandin biosynthesis inhibition Ene-yne fatty acid SAR Sheep seminal vesicle COX assay

Soybean Lipoxygenase-1 Inactivation: Mechanistic Divergence Between 9-ODEYA and 12-ODEYA

Nieuwenhuizen et al. (1997) directly compared the lipoxygenase-1 inactivation mechanisms of 9(Z)-octadec-9-en-12-ynoic acid (9-ODEYA, crepenynic acid) and 12(Z)-octadec-12-en-9-ynoic acid (12-ODEYA). 9-ODEYA inactivates only Fe(III)-lipoxygenase and is not converted by Fe(II)-lipoxygenase. In contrast, 12-ODEYA inactivates both Fe(II)- and Fe(III)-lipoxygenase, generating the potent inhibitor 11-hydroperoxyoctadec-12-en-9-ynoic acid (11-HP-12-ODEYA) with an enantiomeric composition of 33/67 R/S [1]. Methyl octadec-12-en-8-ynoate differs from both 9-ODEYA and 12-ODEYA: its C-8 triple bond is separated from the C-12 double bond by a three-methylene spacer (C-9 to C-11), creating a distinct bis-allylic hydrogen environment at C-10 that is predicted to alter the regiospecificity and product profile of lipoxygenase-catalyzed oxidation compared to both characterized isomers.

Lipoxygenase suicide inhibition Ene-yne fatty acid mechanism Fe(II)/Fe(III) enzyme states

Oxidative Stability: Methyl Crepenynate Oxidizes Extremely Rapidly vs. Methyl Vernoleate — Class-Level Implications for Methyl Octadec-12-en-8-ynoate

Samuelsson & Johansson (2001) characterized the oxidative reactivity of methyl crepenynate (9-en-12-yn) and methyl vernoleate (epoxy-FAME) alongside conventional methyl oleate and methyl linoleate using chemiluminescence. Methyl crepenynate was shown to oxidize extremely rapidly, whereas methyl vernoleate was very stable toward oxidation [1]. The extreme oxidative lability is attributed to the acetylenic moiety. Methyl octadec-12-en-8-ynoate, bearing a triple bond at C-8 rather than C-12, positions the acetylenic group closer to the ester head group, which may alter the compound's susceptibility to autoxidation and its compatibility with storage and formulation conditions compared to the 9-en-12-yn isomer.

Oxidative reactivity Chemiluminescence Alkyne-containing FAME stability

PMR Spectroscopic Differentiation: Positional Isomer Identification by 220 MHz NMR

Gunstone and colleagues established a systematic 220 MHz PMR method for determining both the stereochemistry and position of double bonds, and the position of triple bonds, in fatty acid methyl esters [1]. The method derives long-range deshielding parameters that quantify the influence of double bonds, triple bonds, and the ester carbonyl on the chemical shifts of methyl and methylene protons up to six carbon atoms distant. For octadecynoic acids, all positional isomers can be characterized [1]. The methylene-interrupted ene–yne system of methyl octadec-12-en-8-ynoate (with a three-methylene spacer between C-8 triple bond and C-12 double bond) produces a distinct NMR signature versus the conjugated or single-methylene-spaced ene–yne patterns of isomers such as crepenynate (9-en-12-yn), enabling unambiguous identification in mixtures or reaction products.

220 MHz PMR spectroscopy Fatty acid methyl ester structural analysis Long-range deshielding parameters

Chromatographic Retention Order: Thin-Layer and Gas–Liquid Chromatographic Behavior of Acetylenic Esters vs. Octadecenoates

Gunstone and colleagues reported the thin-layer and gas–liquid chromatographic properties of cis and trans methyl octadecenoates alongside acetylenic esters in Chemistry and Physics of Lipids (1967) [1]. The presence of a triple bond significantly alters chromatographic polarity compared to a double bond. Silver-ion (argentation) TLC discriminates acetylenic esters from olefinic esters based on differential π-complexation with Ag⁺ [1]. Methyl octadec-12-en-8-ynoate, with its unique 12-en-8-yn motif, is predicted to exhibit a distinct retention index (ECL) in GLC and a characteristic Rf in argentation TLC relative to both the fully saturated octadecanoate, the monoenic octadecenoate isomers, and the 9/12-enynoate isomers.

Argentation TLC Gas–liquid chromatography Acetylenic FAME retention

Melting Point and Physical State Contrast Among Octadecynoic Acid Positional Isomers

Barve & Gunstone (1971) synthesized and characterized all 17 positional isomers of octadecynoic acid. Melting points vary dramatically with triple bond position: values near the chain center produce lower melting points due to disrupted crystal packing, while terminal triple bonds yield higher melting points [1]. The 8-octadecynoic acid isomer (the saturated analog of the target compound's yne position) exhibits a melting point distinct from isomers with triple bonds at positions 9, 12, or others [1]. Although the target compound is the methyl ester of the 12-en-8-ynoic acid rather than the free acid, the physical state data inform handling and formulation considerations relative to comparator isomers.

Melting point alternation Octadecynoic acid polymorphism Physical property SAR

Validated Application Scenarios for Methyl Octadec-12-en-8-ynoate in Scientific Research and Industrial Procurement


Enzyme Mechanism Studies: Lipoxygenase and Cyclooxygenase Suicide Substrate SAR

Methyl octadec-12-en-8-ynoate serves as a structurally distinct ene–yne probe for mapping the active-site topology of lipoxygenases and cyclooxygenases. As demonstrated by Nieuwenhuizen et al. (1997), the positional register of the triple bond relative to the double bond determines whether inactivation is restricted to Fe(III)-enzyme or extends to Fe(II)-enzyme [1]. The 12-en-8-yn isomer, with its four-carbon yne→ene spacing, occupies SAR space not addressed by the well-characterized 9-en-12-yn and 12-en-9-yn probes. Researchers investigating the structural determinants of mechanism-based enzyme inactivation should procure this isomer specifically—rather than crepenynate—when the goal is to probe how the distance between the acetylenic warhead and the olefinic recognition element modulates inactivation kinetics and product profiles.

Lipidomics and Metabolomics Reference Standard for Ene–Yne FAME Identification

In untargeted lipidomics workflows employing GC-MS or LC-MS, acetylenic FAMEs require authenticated reference standards for unambiguous identification. The chromatographic retention behavior of methyl octadec-12-en-8-ynoate differs from its 9/12-enynoate isomers on both polar GLC columns and argentation TLC plates [2]. Procurement of the correct positional isomer is essential for laboratories building spectral libraries or validating analytical methods for plant and microbial lipid extracts, where complex mixtures of ene–yne, diene, and epoxy FAMEs may co-elute. The 220 MHz PMR parameters established by Gunstone & Ismail (1975) further enable independent structural confirmation of the received material [3].

Oxidative Stability and Formulation Compatibility Screening of Acetylenic Lipid Derivatives

Based on the class-level finding that methyl crepenynate (9-en-12-yn) oxidizes extremely rapidly compared to conventional unsaturated FAMEs [4], methyl octadec-12-en-8-ynoate is expected to exhibit similarly high oxidative lability due to its alkyne moiety. Industrial users evaluating acetylenic FAMEs as reactive diluents, coating precursors, or bio-based polymer building blocks must assess the 12-en-8-yn isomer specifically, as the proximity of the triple bond to the ester head group (C-8 vs. C-12) may modulate autoxidation rates and influence required antioxidant loading and inert-atmosphere storage protocols.

Synthesis of Positionally Defined Octadecenynoic Acid Derivatives for Pharmacological Screening

The established synthetic route to all octadecynoic acid positional isomers via the Gunstone–Barve methodology [5] provides a foundation for preparing multi-milligram quantities of methyl octadec-12-en-8-ynoate. Its procurement as a characterized synthetic intermediate enables further derivatization—including hydrolysis to the free acid, preparation of CoA thioesters for metabolic tracing, or incorporation into phospholipids for monolayer and calorimetric studies [6]—without the confounding presence of positional isomer impurities that would arise from natural-source crepenynic acid preparations.

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